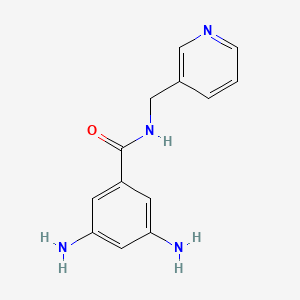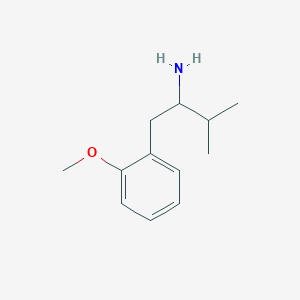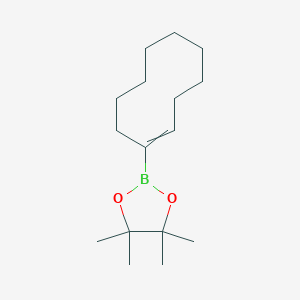
2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-CDD, is a boron-containing compound that has been studied for a variety of applications in scientific research. It is a versatile molecule that can be used in a variety of ways, including as a catalyst, a reagent, and a ligand in chemical synthesis. In addition, 2-CDD has been studied for its potential applications in biochemistry and physiology, as it has been found to interact with certain enzymes and proteins.
科学的研究の応用
Synthesis and Structural Analysis
- The compound has been synthesized and its structure characterized using spectroscopy methods such as FT-IR, 1H NMR, 13C NMR, and MS. Single crystals were confirmed by X-ray diffraction, and the molecular crystal structures were optimized based on DFT calculations. This analysis aids in understanding its molecular structure and vibrational properties (Wu, Chen, Chen, & Zhou, 2021).
Application in Polymerization
- The compound has been used in palladium-catalyzed polycondensation for the synthesis of polyfluorenes. This process demonstrates a chain-growth polymerization mechanism, indicating its potential use in creating specific polymeric materials (Yokoyama et al., 2007).
Use in Coupling Reactions
- It has been utilized in Suzuki-Miyaura coupling reactions, an important process in organic chemistry for creating biaryl compounds. This application is significant for the development of new pharmaceuticals and materials (Murata et al., 2002).
Potential in Molecular Solar Thermal Energy Storage
- The compound has been synthesized as a borylated norbornadiene derivative, demonstrating its suitability for Pd-catalyzed Suzuki–Miyaura coupling reactions. This application is particularly interesting for molecular solar thermal (MOST) energy storage (Schulte & Ihmels, 2022).
Crystal Structure Studies
- Investigations into the crystal structure of derivatives of this compound have been carried out, providing insights into its molecular configuration. This information is essential for understanding its chemical behavior and potential applications (Coombs et al., 2006).
DFT and Spectroscopic Studies
- Density Functional Theory (DFT) and spectroscopic studies have been conducted to understand the molecular structure and properties. Such studies are crucial for predicting the behavior of this compound in various chemical reactions (Liao, Liu, Wang, & Zhou, 2022).
特性
IUPAC Name |
2-(cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSZSPOBGAWPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743679 | |
| Record name | 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
931583-47-0 | |
| Record name | 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



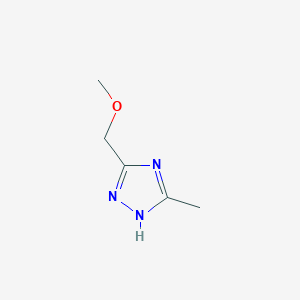
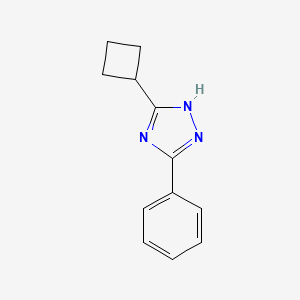
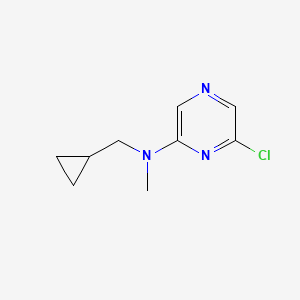
![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)
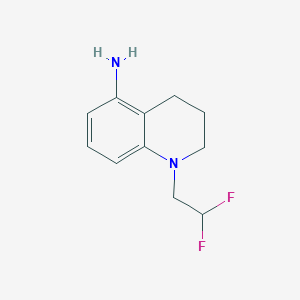
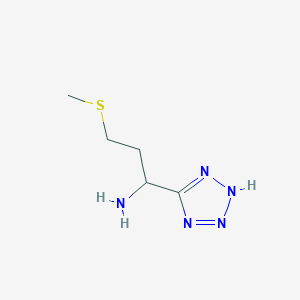
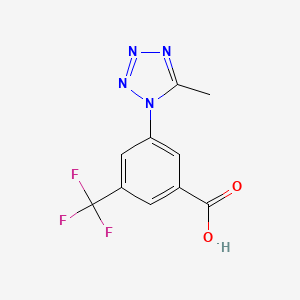
![Methyl[1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B1427638.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)
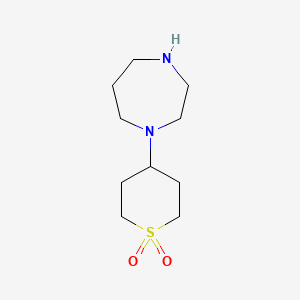
![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)

